molecular formula C17H32O2 B15423499 17-Methyl-1-oxacycloheptadecan-2-one CAS No. 111908-52-2

17-Methyl-1-oxacycloheptadecan-2-one

Cat. No.: B15423499
CAS No.: 111908-52-2
M. Wt: 268.4 g/mol
InChI Key: PNXDPYXFAFMSNJ-UHFFFAOYSA-N
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Description

17-Methyl-1-oxacycloheptadecan-2-one is a macrocyclic lactone of interest in scientific research. Compounds in this class are primarily known for their use as fragrance ingredients, providing a musky odor in perfumery and cosmetic applications . Macrocyclic lactones like oxacycloheptadecan-2-one have also been investigated in silico for their potential to act as angiotensin-converting enzyme (ACE) inhibitors, suggesting a potential research pathway in the study of cardiovascular diseases . From an environmental and health safety perspective, macrocyclic lactones and ketones as a subgroup are generally considered to have low ecological hazard potential and low potential for adverse effects via oral and dermal exposure routes, based on assessments of structurally similar substances . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

CAS No.

111908-52-2

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

17-methyl-oxacycloheptadecan-2-one

InChI

InChI=1S/C17H32O2/c1-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19-16/h16H,2-15H2,1H3

InChI Key

PNXDPYXFAFMSNJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCCCCCCCCCCC(=O)O1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Key Properties of 17-Methyl-1-oxacycloheptadecan-2-one and Analogues

Property This compound 15-Pentadecanolide (Exaltolide) 16-Hexadecanolide (Ambrettolide) 17-Chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(14),2(6),7,9,11,15,17-heptaen-3-one
Molecular Formula C₁₇H₃₀O₂ C₁₅H₂₈O₂ C₁₆H₃₀O₂ C₁₇H₁₂ClNO₂
Molecular Weight (g/mol) 266.42 240.38 254.41 297.7
Ring Size 17-membered 15-membered 16-membered 18-membered (polycyclic)
Functional Groups Lactone, methyl group Lactone Lactone Lactone, chloro, azacycle
XLogP3 ~5.2 (estimated) 5.8 6.1 2.9
Hydrogen Bond Acceptors 2 2 2 2
Applications Fragrances, polymers Perfumery Perfumery, cosmetics Pharmaceutical intermediates

Key Findings :

Ring Size and Stability: Larger macrocycles like this compound exhibit increased conformational flexibility compared to smaller analogues (e.g., 15-pentadecanolide), which may reduce their volatility and enhance thermal stability in polymer applications .

In contrast, the chlorinated azacycle in the compound from (XLogP3 = 2.9) shows reduced hydrophobicity due to polar functional groups .

Synthetic Complexity : The synthesis of 17-membered lactones requires precise ring-closing strategies, such as high-dilution macrocyclization, whereas smaller lactones (15- or 16-membered) are more straightforward to synthesize.

Limitations of Available Evidence

The provided evidence primarily focuses on unrelated compounds (e.g., hexamethylene diisocyanate and a chlorinated azacyclic lactam), which lack structural or functional similarity to this compound . This gap highlights the need for further research into macrocyclic lactones of this class, particularly regarding their synthetic pathways, biological activity, and industrial applications.

Q & A

Basic: What are the recommended methods for synthesizing 17-Methyl-1-oxacycloheptadecan-2-one, and how can reaction efficiency be optimized?

Methodological Answer:
Synthesis typically involves lactonization of 17-methylhydroxyhexadecanoic acid via acid-catalyzed cyclization. To optimize efficiency:

  • Use anhydrous conditions and catalysts like p-toluenesulfonic acid (pTSA) to minimize side reactions.
  • Monitor reaction progress using TLC (Rf values) or FT-IR (disappearance of -OH stretch at ~3200 cm⁻¹).
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .
  • Characterize using NMR (¹H, ¹³C) and HRMS to confirm lactone ring formation and methyl substitution .

Basic: How can researchers determine the purity and structural identity of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities (<1% threshold).
    • DSC (Differential Scanning Calorimetry) to assess thermal behavior; sharp melting points indicate high crystallinity .
  • Structural Confirmation :
    • ¹³C NMR to verify carbonyl resonance (δ ~170 ppm) and methyl group integration (δ 15–25 ppm).
    • X-ray crystallography for absolute configuration determination, if single crystals are obtainable .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation/contact with skin (refer to SDS for 4-Methyloxetan-2-one as a structural analog ).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical evaluation for persistent symptoms .

Advanced: How should researchers design experiments to resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

Methodological Answer:

  • Controlled Replication : Reproduce prior methods (e.g., shake-flask technique for logP) under standardized conditions (temperature, solvent purity).
  • Cross-Validation : Compare results with computational models (e.g., COMSO-RS for solubility predictions) .
  • Error Analysis : Quantify uncertainties in measurements (e.g., HPLC calibration curves, Karl Fischer titration for water content) .
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., isomerization during storage) .

Advanced: What strategies are effective for elucidating the degradation pathways of this compound under varying environmental conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline conditions.
  • Degradation Product Identification : Use LC-MS/MS to detect fragments (e.g., ring-opened carboxylic acids).
  • Kinetic Modeling : Apply pseudo-first-order kinetics to derive activation energy (Arrhenius plots) for hydrolytic degradation .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in lactone ring) to track bond cleavage pathways .

Advanced: How can computational methods complement experimental data in studying this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to predict electrophilic sites for nucleophilic attack .
  • MD Simulations : Model solvent interactions (e.g., in DMSO) to explain solubility discrepancies.
  • Docking Studies : Investigate binding affinity with enzymes (e.g., lipases) to rationalize catalytic ring-opening behavior .
  • Data Integration : Validate computational results with experimental NMR/IR spectra to refine force-field parameters .

Advanced: What statistical approaches are appropriate for analyzing dose-response relationships in biological studies involving this compound?

Methodological Answer:

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/IC₅₀ data.
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for cytotoxicity assays).
  • Meta-Regression : Pool data from multiple studies to assess covariates (e.g., cell line variability) .
  • Uncertainty Quantification : Bootstrap resampling to estimate confidence intervals for potency metrics .

Advanced: How can researchers address reproducibility challenges in catalytic applications of this compound?

Methodological Answer:

  • Robustness Testing : Vary catalyst loading (0.1–5 mol%), solvent polarity, and reaction time to identify optimal conditions.
  • In Situ Monitoring : Use ATR-FTIR or Raman spectroscopy to track intermediate formation.
  • Collaborative Validation : Share protocols via platforms like Protocols.io to enable cross-lab verification .
  • Error Logging : Document anomalies (e.g., moisture ingress, catalyst deactivation) in supplementary materials .

Basic: What spectroscopic techniques are most reliable for confirming the lactone ring integrity in this compound?

Methodological Answer:

  • ¹H NMR : Look for a deshielded proton adjacent to the carbonyl (δ 4.5–5.5 ppm) and methyl group splitting patterns.
  • IR Spectroscopy : Confirm lactone carbonyl stretch at ~1750–1800 cm⁻¹.
  • MS/MS Fragmentation : Identify characteristic loss of CO (28 Da) from the molecular ion .

Advanced: How should researchers design a systematic review to evaluate the ecological impacts of this compound?

Methodological Answer:

  • Search Strategy : Use databases (e.g., PubMed, Web of Science) with keywords like “macrocyclic lactone ecotoxicity.”
  • Inclusion Criteria : Prioritize peer-reviewed studies with LC₅₀/NOEC data for aquatic organisms.
  • Risk Assessment : Apply PEC/PNEC ratios (Predicted Environmental Concentration vs. No-Effect Concentration) .
  • Bias Assessment : Use ROBINS-I tool to evaluate confounding factors in observational studies .

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